REACTION_CXSMILES
|
[OH:1][CH2:2][CH2:3][NH:4][C:5]1[CH:10]=[C:9]([Cl:11])[C:8]([NH2:12])=[CH:7][C:6]=1[N+:13]([O-:15])=[O:14].[CH2:16](Cl)[CH2:17][OH:18].[OH-].[Na+]>O>[OH:1][CH2:2][CH2:3][NH:4][C:5]1[CH:10]=[C:9]([Cl:11])[C:8]([NH:12][CH2:16][CH2:17][OH:18])=[CH:7][C:6]=1[N+:13]([O-:15])=[O:14] |f:2.3|
|
Name
|
1-beta-hydroxyethylamino-2-nitro-4-amino-5-chlorobenzene
|
Quantity
|
79 g
|
Type
|
reactant
|
Smiles
|
OCCNC1=C(C=C(C(=C1)Cl)N)[N+](=O)[O-]
|
Name
|
methylglycol
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
36 g
|
Type
|
reactant
|
Smiles
|
C(CO)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Type
|
CUSTOM
|
Details
|
while stirring over a period of 3 hours at a bath temperature of 130°C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were then added
|
Type
|
CUSTOM
|
Details
|
The final product was removed by suction
|
Type
|
TEMPERATURE
|
Details
|
after cooling
|
Type
|
CUSTOM
|
Details
|
was recrystallized from water
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
OCCNC1=C(C=C(C(=C1)Cl)NCCO)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |